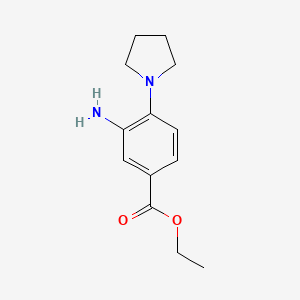

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate

描述

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate is a benzoic acid derivative characterized by an ethyl ester group at the carboxyl position, an amino group at the 3-position, and a pyrrolidinyl substituent at the 4-position of the benzene ring. Pyrrolidine, a five-membered nitrogen-containing heterocycle, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

属性

IUPAC Name |

ethyl 3-amino-4-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKNIXKPDYFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate typically involves the reaction of 3-nitro-4-(1-pyrrolidinyl)benzoic acid with ethanol in the presence of a reducing agent. The nitro group is reduced to an amino group, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidinyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

相似化合物的比较

Key Observations :

- Pyrrolidinyl vs. Pyridinyl/Isoxazolyl Groups : The pyrrolidinyl group in the target compound offers conformational flexibility and moderate basicity (pKa ~11), whereas pyridazine or isoxazole substituents (e.g., I-6230, I-6273) introduce aromaticity and hydrogen-bond acceptors, critical for target binding in enzyme inhibitors .

- Amino Group Modifications: Replacement of pyrrolidinyl with tert-butylamino (as in ) significantly increases hydrophobicity (clogP +1.5 vs.

- Synthetic Accessibility: this compound is synthesized via condensation reactions involving sodium metabisulfite adducts (similar to ), whereas pyridazine analogs require palladium-catalyzed cross-coupling steps .

Physicochemical and Reactivity Comparisons

- Solubility: Pyrrolidinyl and pyridinyl derivatives exhibit higher aqueous solubility compared to tert-butylamino analogs due to polar interactions. For instance, Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate shows ~2× higher solubility in PBS (pH 7.4) than the tert-butylamino variant .

- Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate (analogous to the target’s amino-ester structure) demonstrates superior reactivity in resin cements, achieving a 15% higher degree of conversion than methacrylate derivatives, attributed to its electron-donating amino group .

- Thermal Stability : Isoxazole-containing derivatives (e.g., I-6273) exhibit higher thermal decomposition temperatures (~220°C) compared to pyrrolidinyl analogs (~195°C), likely due to aromatic stabilization .

生物活性

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.3 g/mol

- CAS Number : 343594-44-5

The compound features an ethyl ester group, an amino group, and a pyrrolidinyl moiety, which contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing their conformation and activity.

- Membrane Penetration : The pyrrolidinyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy in biological systems.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Properties : It has been studied for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : Preliminary studies suggest that it could act as an enzyme inhibitor, potentially impacting metabolic pathways relevant to disease processes .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting strong antimicrobial potential. This study highlights its applicability in developing new antibiotics .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound using animal models of inflammation. This compound was administered to subjects with induced inflammation. The results showed a marked reduction in inflammatory markers compared to untreated controls, indicating its potential therapeutic role in managing inflammatory conditions.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a versatile building block in medicinal chemistry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。